1,3-Dipropyl-7-methylxanthine
Overview
Description
Synthesis Analysis
The synthesis of 1,3-Dipropyl-7-methylxanthine and related xanthine derivatives involves strategic functionalization of the xanthine nucleus. Specific substitutions at positions 1, 3, and 7 on the xanthine skeleton are crucial for achieving selectivity towards adenosine receptor subtypes. For instance, Jacobson et al. (1993) describe the synthesis of 1,3-dipropyl-7-methyl-8-(3,5-dimethoxystyryl) xanthine as a potent and very A2-selective adenosine antagonist, highlighting the critical role of substituent patterns for receptor selectivity and potency (Jacobson et al., 1993).
Molecular Structure Analysis
The molecular structure of 1,3-Dipropyl-7-methylxanthine is characterized by its xanthine backbone and specific alkyl groups at positions 1, 3, and a methyl group at position 7. These structural modifications are essential for its pharmacological activity. Studies on similar compounds, such as 1,3-dipropylxanthines with various 8-position substituents, provide insights into the importance of molecular structure on adenosine receptor affinity and selectivity (Shamim et al., 1988).
Scientific Research Applications
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Scientific Field : Biocatalysis
- Application Summary : 1,3-Dipropyl-7-methylxanthine has been used in the biocatalytic production of 7-Methylxanthine, a high-value biochemical .
- Methods of Application : A mixed-culture system composed of Escherichia coli strains engineered as caffeine and theobromine “specialist” cells was used . Optimal reaction conditions for the maximal conversion of caffeine to 7-methylxanthine were determined .
- Results or Outcomes : The biocatalytic reaction produced 183.81 mg 7-methylxanthine from 238.38 mg caffeine under ambient conditions, an 85.6% molar conversion .
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Scientific Field : Biotechnology
- Application Summary : 1,3-Dipropyl-7-methylxanthine has been used in the production of 8-(3,4-dimethoxystyryl)-1,3-dipropyl-7-methylxanthine, a potent adenosine receptor antagonist highly specific for the A2 adenosine receptor . This compound could have applications in areas such as Parkinson’s disease treatment .
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Scientific Field : Biocatalysis
- Application Summary : 1,3-Dipropyl-7-methylxanthine has been used in the biocatalytic production of 7-Methylxanthine, a high-value biochemical .
- Methods of Application : A mixed-culture system composed of Escherichia coli strains engineered as caffeine and theobromine “specialist” cells was used . Optimal reaction conditions for the maximal conversion of caffeine to 7-methylxanthine were determined .
- Results or Outcomes : The biocatalytic reaction produced 183.81 mg 7-methylxanthine from 238.38 mg caffeine under ambient conditions, an 85.6% molar conversion .
properties
IUPAC Name |
7-methyl-1,3-dipropylpurine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-4-6-15-10-9(14(3)8-13-10)11(17)16(7-5-2)12(15)18/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVAYTZAGDQIWMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C=N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60185448 | |
Record name | 1,3-Dipropyl-7-methylxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60185448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dipropyl-7-methylxanthine | |
CAS RN |
31542-63-9 | |
Record name | 1,3-Dipropyl-7-methylxanthine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31542-63-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dipropyl-7-methylxanthine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031542639 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dipropyl-7-methylxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60185448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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